molecular formula C6H6BrNO2 B581024 2-Bromo-5-methoxypyridin-4-OL CAS No. 1344046-11-2

2-Bromo-5-methoxypyridin-4-OL

Cat. No. B581024
M. Wt: 204.023
InChI Key: CIOJXZMVRSZZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-methoxypyridin-4-OL” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It has a CAS Number of 1344046-11-2 and a molecular weight of 204.02 . It is used as a reagent in the preparation of tetrahydroisoquinoline amides as bronchodilators .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methoxypyridin-4-OL” is represented by the linear formula C6H6BRNO2 . This indicates that the compound contains six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

2-Bromo-5-methoxypyridin-4-OL has been utilized in the field of organic chemistry for synthesizing various compounds. Sośnicki (2009) demonstrated its use in the efficient synthesis of 5-functionalised 2-methoxypyridines, which are further transformed into bicyclic δ-lactams using magnesium ‘ate’ complexes (Sośnicki, 2009). This process highlights the compound's role in creating complex organic structures.

Biological Activity and Anticancer Potential

In the field of medicinal chemistry, derivatives of 2-Bromo-5-methoxypyridin-4-OL have shown promise. Gallati et al. (2020) synthesized bromido gold(I) complexes with 2-methoxypyridin-5-yl residues, which demonstrated significant activity against Cisplatin-resistant ovarian cancer cells (Gallati et al., 2020). These findings suggest potential therapeutic applications in oncology.

Precursor for Regioselective Reactions

2-Bromo-5-methoxypyridin-4-OL serves as a practical precursor in various chemical reactions. Walters et al. (1992) used a derivative of this compound as a precursor for regioselective reactions with 2-methoxyfuran and 2-methylfuran, showcasing its utility in selective chemical synthesis (Walters et al., 1992).

Applications in Pyridine Nucleosides Synthesis

The compound has also found use in synthesizing pyridine nucleosides. Nesnow & Heidelberger (1973, 1975) demonstrated its application in the synthesis of derivatives related to 5-fluorouracil and 5-fluorocytosine, compounds with significance in nucleoside chemistry (Nesnow & Heidelberger, 1973; Nesnow & Heidelberger, 1975).

Development of Antimicrobial Agents

Further, the compound has been used in developing antimicrobial agents. Bogdanowicz et al. (2013) utilized a derivative of 2-Bromo-5-methoxypyridin-4-OL for synthesizing cyanopyridine derivatives, which showed notable antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

properties

IUPAC Name

2-bromo-5-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOJXZMVRSZZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700074
Record name 2-Bromo-5-methoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxypyridin-4-OL

CAS RN

1344046-11-2
Record name 2-Bromo-5-methoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.